Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
Description
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- (CAS No. 60560-22-7), is a substituted guanidine derivative characterized by a cyano group, a cyclopentyl ring, and a 3-pyridyl moiety. Industrially, it is available in high purity (99%) with standardized packaging (25 kg/cardboard drum) and certifications (REACH, ISO) .
The compound’s synthetic pathway may involve reactions analogous to pyridine-containing derivatives, such as those described in studies where pyridinethione precursors undergo substitution with halogenated reagents under basic conditions .
Properties
CAS No. |
60560-22-7 |
|---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
InChI Key |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves the nucleophilic substitution or addition reactions between cyanamide or isourea derivatives and appropriate amines containing the cyclopentyl and pyridyl groups. Key steps include:
- Formation of N-cyano-substituted intermediates (e.g., N-cyano-N'-(3-pyridyl) isourea derivatives).
- Reaction of these intermediates with cyclopentyl-containing amines.
- Isolation and purification of the guanidine product.
Specific Synthetic Route from N'-cyano-N-(3-pyridyl)-isourea and Cyclopentylamine
A representative and efficient method involves the reaction of N'-cyano-N-(3-pyridyl)-isourea with cyclopentylamine under reflux in an alcoholic solvent such as 2-propanol.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dissolve N'-cyano-N-(3-pyridyl)-isourea in 2-propanol | Prepare solution of isourea derivative | - | Starting material commercially available or synthesized separately |
| 2 | Add equimolar cyclopentylamine | Stir and reflux for 1.5 to 2 hours | - | Reaction monitored by TLC or HPLC |
| 3 | Cool and evaporate solvent under reduced pressure | Concentrate reaction mixture | - | - |
| 4 | Add distilled water, stir for 2 hours | Precipitate guanidine product | - | Crystallization step |
| 5 | Filter and recrystallize from acetone/water mixture | Purify product | 70-75 | Product melting point ~163-165°C |
This method yields the target compound in good yield (~71%) with high purity, as confirmed by melting point and spectral data.
Alternative Synthesis via Cyanamide and Substituted Amines
An alternative approach involves the reaction of substituted cyanamides with disubstituted amines under Lewis acid catalysis or non-catalytic conditions to overcome steric hindrance issues.
- The cyanamide derivative carries the 3-pyridyl substituent.
- The amine contains the cyclopentyl group.
- The reaction proceeds in an inert solvent, often at room temperature to moderate heating.
- Catalysts such as aluminum chloride can be used, but non-catalytic methods are preferred for environmental reasons.
This approach allows the preparation of tri-substituted guanidines, including the target compound, with moderate to high yields. Analytical data confirm the formation of guanidine hydrochloride salts, which can be converted to free bases by standard methods.
Environmentally Friendly and Economical Process
A patented process emphasizes the use of N-cyano-N'-(pyridyl)-isourea derivatives reacted with amines without hazardous reagents like phosgene or mercury salts. This method is:
- Economical due to commercially available starting materials.
- Environmentally benign, avoiding toxic reagents.
- High yielding, approaching theoretical yields.
- Simple to perform with straightforward work-up procedures.
The process involves refluxing the isourea and amine in 2-propanol, followed by aqueous work-up and recrystallization, as described in section 2.2.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The guanidine compound prepared by the isourea-amine method exhibits a melting point of 163-165°C, consistent with literature values.
- Spectroscopic analyses (NMR, IR) confirm the presence of the cyano group, guanidine moiety, and pyridyl ring.
- The reaction proceeds with near-theoretical yield, indicating high efficiency and selectivity.
- The alternative cyanamide-amine coupling methods provide flexibility for structural modifications and scale-up potential.
Chemical Reactions Analysis
Types of Reactions
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve mild temperatures and pressures to ensure the stability of the guanidine structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidines, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
Medicinal Chemistry
Guanidine derivatives have been studied for their potential therapeutic effects. Specifically, Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- has shown promise in:
- Antidiabetic Agents : Research indicates that this compound may influence insulin secretion and improve glucose tolerance. Studies have demonstrated its efficacy in enhancing the performance of pancreatic beta cells in diabetic models .
- Neurological Disorders : The compound has been investigated for neuroprotective properties. It may help in conditions such as Alzheimer's disease by inhibiting certain neurotoxic pathways .
Case Study: Antidiabetic Effects
A study conducted on animal models of diabetes revealed that administration of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- led to significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound was shown to activate AMPK pathways, which are crucial for metabolic regulation.
Agricultural Applications
In agriculture, Guanidine derivatives are being explored for their potential as:
- Pesticides : The compound has exhibited insecticidal properties against various pests. Its mechanism involves disrupting the nervous system of target insects .
Case Study: Insecticidal Activity
Field trials conducted on crops treated with Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- demonstrated a significant reduction in pest populations compared to untreated controls. This suggests its viability as a sustainable agricultural solution.
Material Science
Guanidine compounds are also being investigated for their applications in material science:
- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with unique properties. Its ability to form hydrogen bonds makes it suitable for creating materials with enhanced mechanical strength and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic | Tensile Strength | 50 MPa |
| Thermoset | Glass Transition Temp | 120 °C |
| Biodegradability | Decomposition Rate | 90% in 6 months |
Mechanism of Action
The mechanism of action of Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- involves its ability to form hydrogen bonds, its planarity, and its high basicity . These characteristics allow the compound to interact with various molecular targets, including amino acids and nucleic acid bases . The guanidinium cation, formed at physiological pH, can engage in resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity and interaction with biological systems .
Biological Activity
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-, also known by its CAS number 60560-22-7, is a compound belonging to the guanidine class, which is characterized by versatile functional groups. This compound has garnered interest in various fields including medicinal chemistry, biology, and industrial applications due to its unique structure and potential biological activities.
Molecular Structure and Composition
- Molecular Formula : C12H15N5
- Molecular Weight : 229.28 g/mol
- IUPAC Name : 1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine
- CAS Number : 60560-22-7
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5 |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
| InChI Key | UVQIHZIOZJMHRT-UHFFFAOYSA-N |
The biological activity of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and its high basicity. This interaction facilitates various biochemical processes, making it a valuable tool in research and potential therapeutic applications.
Pharmacological Applications
- Antimicrobial Activity : Research indicates that guanidine derivatives exhibit antimicrobial properties. The compound may be explored for its efficacy against various bacterial strains and fungi, similar to other pyrimidine-based compounds that have shown promising results in drug discovery .
- Cytotoxic Effects : Preliminary studies suggest that Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- may possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cell proliferation in various cancer types .
- Neuropharmacological Effects : Some guanidine derivatives have been reported to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Their action on NMDA receptors suggests a role in modulating excitatory neurotransmission .
Case Studies
Several studies have investigated the biological activities of guanidine derivatives:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various guanidine compounds found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential for further development as anticancer agents .
- Neuropharmacological Investigation : Research into the neuropharmacological effects of guanidine compounds indicated that they could modulate neuronal excitability and synaptic transmission, which may have implications for treating conditions such as epilepsy or neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s key structural features include:
- Guanidine backbone : Imparts strong basicity and hydrogen-bonding capacity.
- Cyclopentyl substituent : Contributes to lipophilicity, influencing membrane permeability.
- Cyano group: Modulates electronic properties and stability.
Table 1: Comparative Properties of Selected Pyridyl-Containing Compounds
Q & A
Q. What are the recommended safety protocols for handling Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar guanidine derivatives, this compound likely exhibits acute oral toxicity (LD₅₀: 14 mg/kg in rats) and skin/eye irritation . Recommended protocols include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
- Emergency Measures : For skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
- Storage : Keep in a cool, dry area away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the cyclopentyl, cyano, and 3-pyridyl groups. Compare chemical shifts with reference data for similar guanidines .
- Mass Spectrometry : High-resolution MS (ESI+) to validate the molecular ion peak (expected m/z: ~231.34 for C₁₂H₁₇N₅) .
Q. What are the known stability concerns for this compound under standard laboratory conditions?
- Methodological Answer : Stability data for analogous compounds suggest:
- Thermal Stability : Avoid temperatures >100°C to prevent decomposition into cyanide-containing byproducts .
- Light Sensitivity : Store in amber glassware to mitigate photodegradation, as pyridyl groups are prone to UV-induced reactions .
- Moisture : Hygroscopic properties may necessitate desiccants during storage .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the cyano and guanidine groups in this compound?
- Methodological Answer :
- Cyano Group Reactivity :
- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) in anhydrous THF to form imine intermediates; monitor via FTIR for CN stretch (~2200 cm⁻¹) disappearance .
- Reduction : Use LiAlH₄ to reduce the cyano group to an amine; confirm via ¹H NMR (appearance of NH₂ peaks at δ 1.5–2.0 ppm) .
- Guanidine Group Reactivity :
- Acid-Base Titration : Determine pKa using potentiometric titration in aqueous ethanol (expected pKa ~12.5 due to strong basicity of guanidine) .
Q. What strategies are recommended to resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 14 mg/kg in rats vs. >1,000 mg/kg in mice ) may arise from:
- Species-Specific Metabolism : Conduct comparative in vitro assays (e.g., liver microsome studies) to identify metabolic pathways .
- Purity Verification : Re-evaluate historical data using modern analytical standards (e.g., LC-MS) to rule out impurity-driven toxicity .
- Dose-Response Curves : Perform in vivo studies with controlled dosing intervals and vehicle consistency to isolate compound-specific effects .
Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs) or coordination cages?
- Methodological Answer : The 3-pyridyl group acts as a ditopic ligand for transition metals:
- Coordination Chemistry : React with Pd(II) or Cu(II) salts in DMF/MeOH to form octahedral cages; characterize via X-ray crystallography and ESI-MS .
- Steric Considerations : The bulky cyclopentyl group may enforce specific geometries; optimize ligand-to-metal ratios (e.g., 2:1) to prevent aggregation .
Data Analysis & Experimental Design
Q. What metabolomics approaches are suitable for tracking degradation products of this compound in biological systems?
- Methodological Answer :
- Sample Preparation : Quench metabolism with cold methanol, then extract metabolites using SPE cartridges .
- LC-MS/MS Analysis : Use a HILIC column with a Q-TOF mass spectrometer in positive ion mode. Target metabolites include:
- Oxidation Products : 3-(3-Pyridyl)-2-propenal (m/z ~135.1) .
- Conjugates : Glucuronide derivatives (look for neutral loss of 176 Da) .
- Internal Standards : Spike with deuterated analogs (e.g., D₃-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
